
2-Propanol, 1-phenoxy-3-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-phenoxy-3-(phenylseleno)- is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a phenoxy group and a phenylseleno group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-phenoxy-3-(phenylseleno)- typically involves the reaction of propylene oxide with phenol in the presence of a catalyst such as Al₂O₃-MgO/Fe₃O₄ . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-phenoxy-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The phenoxy and phenylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-Propanol, 1-phenoxy-3-(phenylseleno)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propanol, 1-phenoxy-3-(phenylseleno)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy and phenylseleno groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-2-propanol: Similar in structure but lacks the phenylseleno group.
2-Propanol, 1-phenoxy-3-(phenylamino)-: Contains a phenylamino group instead of phenylseleno.
1-Phenoxypropan-2-ol: Another related compound with slight structural differences.
Uniqueness
2-Propanol, 1-phenoxy-3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
84866-68-2 |
|---|---|
Molecular Formula |
C15H16O2Se |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
1-phenoxy-3-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C15H16O2Se/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 |
InChI Key |
LVWYBKVNPVGLFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C[Se]C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14405053.png)
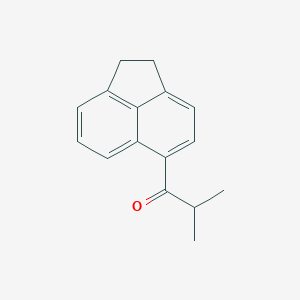
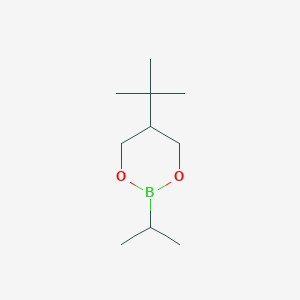
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
![4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
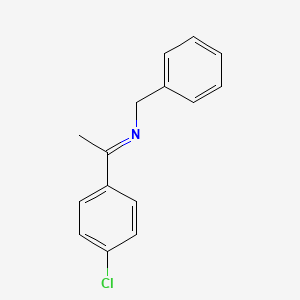
![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
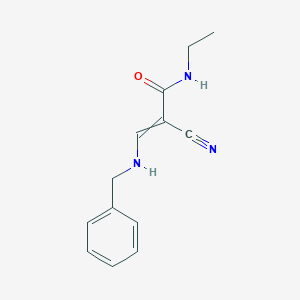
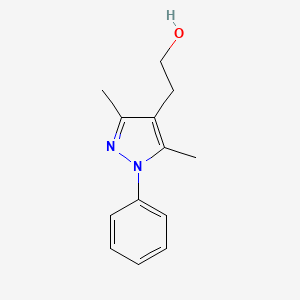
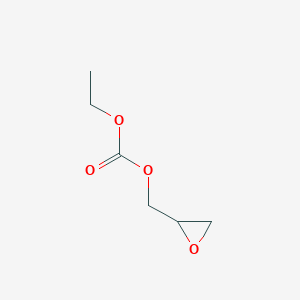
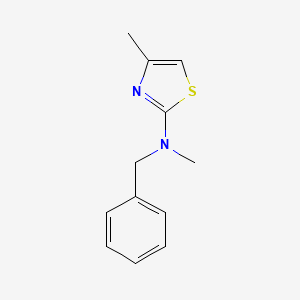
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

